Cas no 885954-56-3 ((9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate)

(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate (Fmoc-4-oxoazepane-1-carboxylic acid) is a specialized building block used in peptide synthesis and organic chemistry. Its key advantages include the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which offers orthogonal protection for amines under mild basic conditions, enabling selective deprotection without disrupting other functional groups. The 4-oxoazepane moiety introduces conformational constraints, enhancing structural diversity in peptide design. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and medicinal chemistry for constructing cyclic or constrained peptides. Its stability under standard SPPS conditions and compatibility with common coupling reagents make it a reliable choice for synthesizing complex peptidomimetics and bioactive molecules.
(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate structure
885954-56-3 structure
Product Name:(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate
CAS No:885954-56-3
MF:C21H21NO3
MW:335.396345853806
MDL:MFCD04038626
CID:3140092
PubChem ID:1514359
Update Time:2025-11-02

(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate
    • SCHEMBL6922053
    • MFCD04038626
    • 1-Fmoc-4-oxoazepane
    • (9H-Fluoren-9-yl)methyl4-oxoazepane-1-carboxylate
    • DTXSID80363867
    • F32010
    • 9H-fluoren-9-ylmethyl 4-oxoazepane-1-carboxylate
    • 1-Fmoc-4-oxoazepane, 95%
    • 885954-56-3
    • 6048-53-9
    • MDL: MFCD04038626
    • Inchi: 1S/C21H21NO3/c23-15-6-5-12-22(13-11-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20H,5-6,11-14H2
    • InChI Key: YVEPXWYMGAQBLY-UHFFFAOYSA-N
    • SMILES: O(C(N1CCC(CCC1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 335.15214353Da
  • Monoisotopic Mass: 335.15214353Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 46.6Ų

(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate Pricemore >>

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(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate Related Literature

Additional information on (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate

Research Briefing on (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate (CAS: 885954-56-3) and Its Applications in Chemical Biology and Pharmaceutical Research

In recent years, the compound (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate (CAS: 885954-56-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluorenylmethyl (Fmoc) protecting group and 4-oxoazepane scaffold, has emerged as a versatile intermediate in the synthesis of bioactive compounds and drug candidates. Its unique structural features make it particularly valuable in peptide synthesis, medicinal chemistry, and the development of novel therapeutic agents.

The primary application of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate lies in its role as a protecting group reagent in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used to protect the amino group of amino acids during peptide chain elongation, owing to its stability under basic conditions and ease of removal under mild acidic conditions. The 4-oxoazepane moiety further enhances the molecule's utility by providing a rigid, heterocyclic framework that can influence the conformational properties of the resulting peptides.

Recent studies have explored the potential of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate in the design of protease inhibitors and other enzyme-targeting therapeutics. The 4-oxoazepane ring mimics the transition state of peptide bond hydrolysis, making it a promising scaffold for inhibiting proteases such as HIV-1 protease, thrombin, and other serine or cysteine proteases. Researchers have reported successful incorporation of this moiety into peptidomimetic compounds, demonstrating improved binding affinity and selectivity compared to traditional peptide-based inhibitors.

In addition to its applications in peptide chemistry, (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate has shown promise in the development of small molecule drugs targeting neurological disorders. The azepane ring system is a common feature in many CNS-active compounds, and recent preclinical studies have investigated derivatives of this compound as potential modulators of neurotransmitter receptors. Preliminary results suggest that appropriately functionalized analogs may exhibit activity at GABAergic or glutamatergic systems, though further optimization is required to improve blood-brain barrier penetration and metabolic stability.

The synthesis and characterization of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate have been the subject of several recent publications. Advanced analytical techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm its structure and purity. These studies have also investigated the compound's stability under various conditions, providing valuable data for its handling and storage in laboratory settings.

Looking ahead, researchers anticipate expanding the applications of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate through innovative synthetic strategies. Current efforts focus on developing more efficient synthetic routes to this compound and its derivatives, as well as exploring its potential in click chemistry and other bioorthogonal reactions. The compound's versatility suggests it will continue to play an important role in chemical biology research and drug discovery programs in the coming years.

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